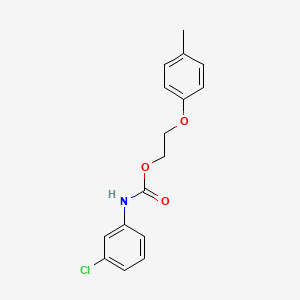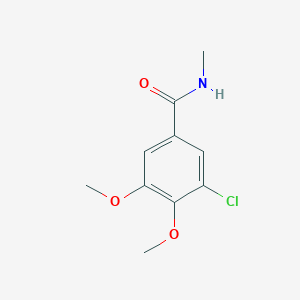![molecular formula C14H15N3O3 B5122127 1-{4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-pyrrolidinone](/img/structure/B5122127.png)
1-{4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-pyrrolidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MDPV, which is a synthetic cathinone and a designer drug. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 1-{4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-pyrrolidinone is not fully understood. However, it is believed to act as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in increased feelings of pleasure and euphoria, which can lead to addiction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-pyrrolidinone include increased heart rate, blood pressure, and body temperature. It also leads to increased levels of dopamine and norepinephrine in the brain, which can result in feelings of pleasure and euphoria. Prolonged use of the compound can lead to addiction, psychosis, and other adverse effects.
実験室実験の利点と制限
1-{4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-pyrrolidinone has several advantages for lab experiments. It is a potent psychostimulant and can be used in studies related to addiction and drug abuse. It can also be used in studies related to the treatment of depression and anxiety. However, the compound has several limitations, including its potential for addiction, adverse effects, and legal restrictions.
将来の方向性
There are several future directions for the study of 1-{4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-pyrrolidinone. One direction is to study its potential use in the treatment of depression and anxiety. Another direction is to study its potential for addiction and its adverse effects. Further research is also needed to fully understand the compound's mechanism of action and its effects on the brain and body.
Conclusion:
In conclusion, 1-{4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-pyrrolidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the compound's potential applications and limitations.
合成法
The synthesis of 1-{4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-pyrrolidinone involves the reaction of 3-(methoxymethyl)-1,2,4-oxadiazole-5-carbaldehyde with 4-bromo-2,5-dimethoxybenzene in the presence of potassium carbonate and copper powder. The resulting compound is then reacted with pyrrolidine in the presence of potassium carbonate to obtain the final product.
科学的研究の応用
1-{4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-pyrrolidinone has been studied for its potential applications in various fields of scientific research. It has been found to be a potent psychostimulant and has been used in studies related to addiction and drug abuse. It has also been studied for its potential use in the treatment of depression and anxiety.
特性
IUPAC Name |
1-[4-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-19-9-12-15-14(20-16-12)10-4-6-11(7-5-10)17-8-2-3-13(17)18/h4-7H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARFQLWCSFTOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC(=N1)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]phenyl]pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetyl-4-(4-chlorophenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5122049.png)



![1-{(4-methoxyphenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B5122082.png)
![N-{[(2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5122091.png)

![5-{3-chloro-4-[(3-nitrobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5122102.png)

![1-chloro-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5122123.png)
![1-(4-benzyl-1-piperidinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5122133.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5122138.png)
![(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5122140.png)
![2-[(4-methoxy-1-naphthyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5122146.png)